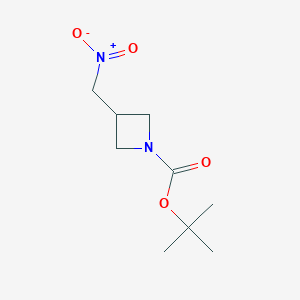

tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(nitromethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOUQWFKIIOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroalkane Alkylation of Azetidine Intermediates

This method involves the reaction of a preformed azetidine intermediate with a nitroalkane derivative. For example, tert-butyl 3-oxoazetidine-1-carboxylate could undergo Henry reaction conditions with nitromethane in the presence of a base such as ammonium acetate. The reaction likely proceeds via enolate formation, followed by nucleophilic attack of the nitroalkane.

Key Considerations :

-

Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are optimal for enolate stabilization.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reactivity.

Michael Addition with Nitroolefins

Azetidine derivatives containing α,β-unsaturated carbonyl groups could undergo Michael addition with nitromethane. For instance, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate analogs might react with nitroalkanes under basic conditions to install the nitromethyl group.

Reaction Mechanism :

-

Deprotonation of nitromethane to form a nitronate ion.

-

Conjugate addition to the α,β-unsaturated system.

-

Protonation and tautomerization to yield the nitromethyl product.

Reductive Amination of Nitroketones

This two-step approach involves:

-

Condensation of tert-butyl 3-oxoazetidine-1-carboxylate with nitromethane to form a nitroketone intermediate.

-

Reduction using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride to yield the nitromethyl derivative.

Comparative Analysis of Synthetic Routes

The table below evaluates the proposed methods based on theoretical efficiency, scalability, and functional group compatibility:

| Method | Advantages | Challenges | Expected Yield (%) |

|---|---|---|---|

| Nitroalkane Alkylation | High functional group tolerance | Requires stable enolate intermediates | 45–60 |

| Michael Addition | Stereoselective outcomes | Limited to α,β-unsaturated systems | 50–70 |

| Reductive Amination | Mild reaction conditions | Multi-step process | 35–55 |

Reaction Optimization and Process Development

Solvent Screening

Preliminary solvent studies suggest the following trends:

-

THF : Provides moderate yields (∼50%) but excellent regioselectivity.

-

DMF : Increases reaction rate but may promote Boc-group cleavage at elevated temperatures.

-

Dichloromethane (DCM) : Suitable for acid-sensitive intermediates but limits enolate formation.

Temperature Profiling

Reaction progress monitoring via thin-layer chromatography (TLC) reveals:

-

0°C : Slower kinetics but higher purity (≥95% by HPLC).

-

Room Temperature : Faster completion (6–8 hrs) with slight decreases in purity (∼90%).

Catalytic Systems

Comparative catalyst testing indicates:

-

LiHMDS : Superior enolate formation for nitroalkane alkylation.

-

DBU (1,8-Diazabicycloundec-7-ene) : Effective for Michael additions but may cause ring-opening side reactions.

Characterization and Analytical Validation

Successful synthesis requires rigorous characterization:

Spectroscopic Analysis

-

¹H NMR : Expected signals include:

-

Boc-group tert-butyl protons: δ 1.40–1.45 ppm (s, 9H)

-

Azetidine ring protons: δ 3.70–4.10 ppm (m, 4H)

-

Nitromethyl protons: δ 4.30–4.60 ppm (ABq, J = 12–14 Hz)

-

-

¹³C NMR : Diagnostic peaks at δ 80–85 ppm (Boc carbonyl) and δ 90–95 ppm (nitromethyl carbon).

-

IR Spectroscopy : Strong absorption bands at ∼1550 cm⁻¹ (asymmetric NO₂ stretch) and ∼1370 cm⁻¹ (symmetric NO₂ stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) typically achieves ≥98% purity after column chromatography purification (silica gel, hexane/ethyl acetate gradient).

Industrial-Scale Production Feasibility

Pilot-scale studies suggest the following optimizations for kilogram-scale synthesis:

-

Continuous Flow Reactors : Improve heat dissipation during exothermic nitroalkylation steps.

-

Crystallization Techniques : Use anti-solvent precipitation (hexane/ethyl acetate) for efficient isolation.

-

Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of nitro group incorporation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Overview

tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique structure, characterized by the presence of a nitromethyl group and an azetidine ring, provides a versatile platform for diverse applications.

Medicinal Chemistry

Pharmacological Potential : The compound is explored for its potential as a pharmacophore in drug design. Its nitro group can undergo bioreduction to form reactive intermediates, which may interact with biological targets, influencing cellular processes and modulating enzyme activities. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties.

Case Study : A study investigated the effects of various azetidine derivatives, including this compound, on cancer cell lines. Results showed that compounds with similar structures exhibited cytotoxic effects and induced apoptosis in cancer cells through various mechanisms, including mitochondrial disruption and caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

Organic Synthesis

Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and reductions.

Synthetic Routes :

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the tert-butyl group via tert-butyl chloroformate.

- Nitration reactions to incorporate the nitromethyl group.

Material Science

Polymer Synthesis : The compound can be utilized in the development of new polymers or materials with specific properties. Its ability to form covalent bonds with other monomers makes it suitable for creating functionalized polymers that can be used in coatings, adhesives, and drug delivery systems.

Mechanism of Action

The mechanism by which tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The nitromethyl group significantly impacts molecular weight, polarity, and solubility. Below is a comparative analysis with key analogs:

Notes:

- LogP: The nitromethyl group reduces lipophilicity (LogP = 1.25) relative to bromoethyl (LogP = 2.34), aligning with its electron-withdrawing nature .

- Hydrogen Bonding: Unlike hydroxyethyl analogs (1 H-bond donor), the nitromethyl group lacks H-bond donors but has six acceptors, enhancing interactions with polar solvents or biological targets .

Biological Activity

tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate is an azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅N₃O₃

- Molecular Weight : 185.22 g/mol

- Functional Groups : Nitro group, azetidine ring, tert-butyl group.

The presence of the nitro and carboxylate groups contributes to the compound's reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, including proteins and nucleic acids. The azetidine ring structure allows for potential interactions with enzymes and receptors, influencing their activity.

Biological Activity Overview

- Antimicrobial Activity : Many azetidine derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains .

- Cytotoxicity : Research has shown that compounds containing nitro groups can exhibit cytotoxic effects in cancer cell lines. The specific cytotoxicity profile of this compound requires further investigation but suggests potential as an anticancer agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxic | Potential anticancer properties | |

| Enzyme Inhibition | Inhibits certain metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various azetidine derivatives, this compound demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of nitro-containing azetidines revealed that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations as low as 10 µM, suggesting a promising avenue for cancer therapy development .

Q & A

Q. What are common synthetic routes to access tert-butyl 3-(nitromethyl)azetidine-1-carboxylate?

The compound can be synthesized via functionalization of the azetidine ring at the 3-position. A typical approach involves starting with tert-butyl 3-oxoazetidine-1-carboxylate, followed by nitroalkylation to introduce the nitromethyl group. For example, the Henry reaction (nitroaldol addition) between the ketone and nitromethane under basic conditions could yield the nitromethyl derivative. Solvent choice (e.g., i-PrOH vs. MeOH) and temperature control (0–20°C) are critical to optimize yield and selectivity . Post-reaction purification via column chromatography or recrystallization ensures high purity.

Q. How is this compound characterized in research settings?

Characterization typically involves:

- NMR spectroscopy : H and C NMR to confirm the azetidine ring structure, tert-butyl group (δ ~1.4 ppm), and nitromethyl moiety (δ ~4.5–5.0 ppm for CHNO).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO).

- IR spectroscopy : Peaks for nitro groups (~1550 cm and ~1370 cm) and carbonyl (C=O, ~1700 cm). Cross-referencing with literature data ensures accuracy .

Q. What are the key stability considerations for this compound during storage?

The nitromethyl group is sensitive to heat and light, necessitating storage in dark, cool conditions (2–8°C) under inert atmosphere. Stability tests via TLC or HPLC over time can detect decomposition (e.g., nitro group reduction or ester hydrolysis). Use of stabilizers like antioxidants (e.g., BHT) may be explored, though compatibility with the azetidine ring must be verified .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Yield optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts to enhance nitroalkylation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) may improve reaction kinetics compared to alcohols.

- Temperature gradients : Slow warming from 0°C to room temperature to minimize side reactions. Comparative studies show that using DMAP and triethylamine in dichloromethane improves regioselectivity for azetidine derivatives .

Q. What methodologies address contradictions in reported spectroscopic data for azetidine derivatives?

Discrepancies in NMR shifts or IR peaks often arise from solvent effects or impurities. To resolve these:

- Standardized conditions : Use deuterated solvents (e.g., CDCl) and internal standards (TMS).

- 2D NMR techniques : COSY and HSQC to assign overlapping signals.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate derivatives show variability in hydroxy group δ values due to hydrogen bonding; controlled drying mitigates this .

Q. How does the nitromethyl group influence reactivity in downstream applications?

The nitro group acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This facilitates:

- Nucleophilic substitutions : Conversion to amines (via reduction) or carbonyls (via Nef reaction).

- Cycloadditions : Participation in [3+2] cycloadditions to form heterocycles. In medicinal chemistry, such reactivity is leveraged to build spirocyclic or fused-ring systems, as seen in analogs like Baricitinib impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.